molecular formula C8H6INO B1375777 2-Iodo-6-methoxybenzonitrile CAS No. 66195-38-8

2-Iodo-6-methoxybenzonitrile

Cat. No. B1375777
CAS RN: 66195-38-8
M. Wt: 259.04 g/mol
InChI Key: JULARJRMSOOVTP-UHFFFAOYSA-N
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Description

2-Iodo-6-methoxybenzonitrile is a chemical compound with the molecular formula C8H6INO . It has a molecular weight of 259.05 .


Molecular Structure Analysis

The InChI code for 2-Iodo-6-methoxybenzonitrile is 1S/C8H6INO/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,1H3 . This indicates that the molecule consists of an iodine atom and a methoxy group attached to a benzonitrile ring .


Physical And Chemical Properties Analysis

2-Iodo-6-methoxybenzonitrile is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at room temperature .

Scientific Research Applications

1. Spectroscopic Analysis and Non-Linear Optical Properties

Research has explored similar compounds to 2-Iodo-6-methoxybenzonitrile, such as 5-Bromo-2-methoxybenzonitrile, using Density Functional Theory (DFT) for spectroscopic analysis. This study by Kumar and Raman (2017) focused on the compound's equilibrium geometric structure, vibrational spectroscopy, and non-linear optical (NLO) properties, highlighting its potential in applications like frequency doubling and Second Harmonic Generation (SHG) (Kumar & Raman, 2017).

2. Two-Color Resonance Enhanced Two-Photon Ionization and Mass Analyzed Threshold Ionization Spectroscopy

Zhao et al. (2019) conducted a study on 2-methoxybenzonitrile, examining its two-color resonance enhanced two-photon ionization (R2PI) and mass analyzed threshold ionization (MATI) spectra. This research provides insights into the transition energies and molecular geometry, which can be relevant for understanding similar structures like 2-Iodo-6-methoxybenzonitrile (Zhao et al., 2019).

3. Synthesis and Characterization of Complexes

Poignant et al. (1997) investigated the synthesis and properties of chelate arylcarbene complexes, including methoxycarbene complexes. This study is relevant for understanding the chemical behavior and potential applications of 2-Iodo-6-methoxybenzonitrile in complex formation and organometallic chemistry (Poignant et al., 1997).

4. Biotransformation in Rhodococci

The biotransformation of benzonitrile herbicides, including compounds like 3,5-diiodo-4-hydroxybenzonitrile, by rhodococci was studied by Veselá et al. (2012). This research provides insights into the microbial degradation and transformation of benzonitrile compounds, which can be extrapolated to understand the environmental fate and biotransformation of 2-Iodo-6-methoxybenzonitrile (Veselá et al., 2012).

5. Electrochemical and Quantum Chemical Investigation

Verma et al. (2015) explored the corrosion inhibition properties of 2-aminobenzene-1,3-dicarbonitriles derivatives on mild steel. Although not directly involving 2-Iodo-6-methoxybenzonitrile, this study provides valuable information on the electrochemical behavior and potential applications of similar nitrile compounds in corrosion inhibition (Verma et al., 2015).

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or in contact with skin . The precautionary statements include avoiding breathing dust, wearing protective gloves and clothing, and eye protection .

properties

IUPAC Name

2-iodo-6-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6INO/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULARJRMSOOVTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)I)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60856767
Record name 2-Iodo-6-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-6-methoxybenzonitrile

CAS RN

66195-38-8
Record name 2-Iodo-6-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60856767
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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